![molecular formula C16H24O4S B14346102 Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- CAS No. 94300-08-0](/img/structure/B14346102.png)
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- is a novel compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic ring substituted with tert-butyl groups and a thioether linkage to an acetic acid moiety. Its distinct structure imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- typically involves the following steps:
Formation of the Phenolic Intermediate: The initial step involves the synthesis of the phenolic intermediate, which is achieved by the alkylation of a phenol derivative with tert-butyl groups.
Thioether Formation: The phenolic intermediate is then reacted with a thiol compound under suitable conditions to form the thioether linkage.
Acetylation: The final step involves the acetylation of the thioether intermediate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the thioether linkage.
Substitution: The phenolic and acetic acid moieties can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thioether compounds.
Substitution: Ester and ether derivatives.
Scientific Research Applications
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound exhibits potent antioxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation.
Anti-inflammatory Effects: It modulates the expression of redox-sensitive inflammatory genes, such as vascular cell adhesion molecule-1 and monocyte chemoattractant protein-1, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
AGIX-4207: A phenolic antioxidant and anti-inflammatory compound with a similar structure and properties.
Probucol: A lipid-lowering agent with antioxidant properties, structurally related to acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-.
Uniqueness
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- is unique due to its specific substitution pattern on the phenolic ring and the presence of both antioxidant and anti-inflammatory properties. Its distinct structure allows for enhanced cellular uptake and potent inhibition of reactive oxygen species compared to similar compounds .
Properties
CAS No. |
94300-08-0 |
|---|---|
Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4,6-ditert-butyl-2,3-dihydroxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C16H24O4S/c1-15(2,3)9-7-10(16(4,5)6)14(13(20)12(9)19)21-8-11(17)18/h7,19-20H,8H2,1-6H3,(H,17,18) |
InChI Key |
CUAQMTCERYMEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)SCC(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
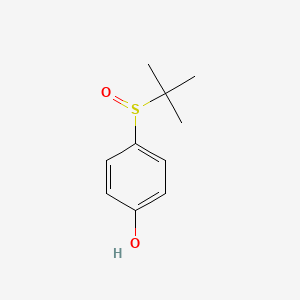
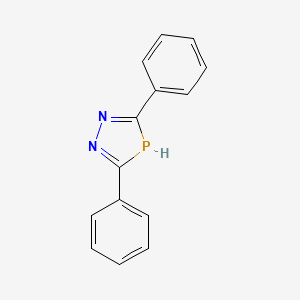
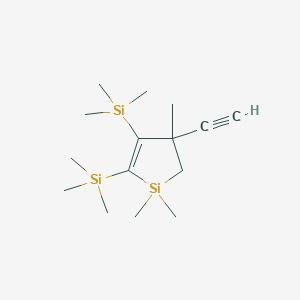


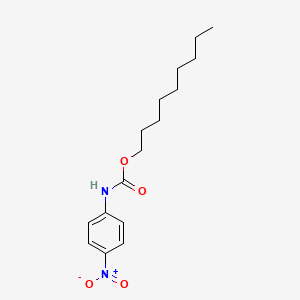
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
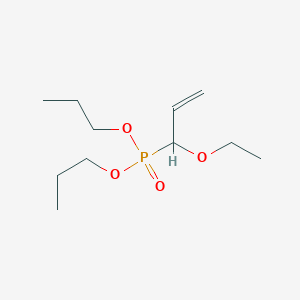

![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)

![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

